molecular formula C4H5N4NaO3S2 B073424 乙酰唑胺钠 CAS No. 1424-27-7

乙酰唑胺钠

货号 B073424
CAS 编号: 1424-27-7
分子量: 244.2 g/mol
InChI 键: MRSXAJAOWWFZJJ-UHFFFAOYSA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Acetazolamide, sold under the trade name Diamox among others, is a medication used to treat glaucoma, epilepsy, acute mountain sickness, periodic paralysis, idiopathic intracranial hypertension (raised brain pressure of unclear cause), heart failure and to alkalinize urine . It is a first-generation carbonic anhydrase inhibitor and it decreases the ocular fluid and osmolality in the eye to decrease intraocular pressure .


Synthesis Analysis

The synthesis of acetazolamide is based on the production of 2-amino-5-mercapto-1,3,4-thiadiazole, which is synthesized by the reaction of ammonium thiocyanate and hydrazine, forming hydrazino-N,N-bis-thiourea, which cycles into thiazole upon reaction with phosgene .


Molecular Structure Analysis

Acetazolamide corresponds chemically to N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)-acetamide with an empirical formula of C4H6N4O3S2 and a molecular weight of 222.25 . The molecular formula for Acetazolamide sodium is C4H5N4NaO3S2 with an average mass of 244.227 Da and a Monoisotopic mass of 243.970078 Da .


Chemical Reactions Analysis

Acetazolamide affects the pharmacokinetics of other drugs but does not interact with them. It is rapidly absorbed after oral ingestion with a bioavailability of >90%. Its volume of distribution is 0.3 L/kg, and plasma protein binding is 90–95%. Acetazolamide is not metabolized and approximately 100% of an administered dose is excreted as unchanged acetazolamide in urine .


Physical And Chemical Properties Analysis

Acetazolamide is a white to faintly yellowish white crystalline, odorless powder, weakly acidic, very slightly soluble in water and slightly soluble in alcohol . After oral ingestion, acetazolamide is rapidly absorbed with a bioavailability of >90%. Its volume of distribution is 0.3 L/kg, and plasma protein binding is 90–95%. Acetazolamide is not metabolized .

科学研究应用

1. 周期性高钾血症麻痹的治疗

乙酰唑胺已显示出治疗周期性高钾血症麻痹的有效性。一项案例研究报告称,一名患有此病症的患者的肌肉无力得到显着恢复,肌肉体积增加,这与骨骼肌电压门控钠离子通道基因的 α-亚基中的 T704M 突变有关 (Dejthevaporn 等人,2013).

2. 特发性颅内高压的改善

乙酰唑胺已用于特发性颅内高压 (IIH) 以改善视功能。研究表明,乙酰唑胺与低钠减重饮食相结合,可以适度改善患有 IIH 和轻度视力丧失的患者的视野功能 (Wall 等人,2014).

3. 利尿作用

作为一种碳酸酐酶抑制剂,乙酰唑胺表现出显着的利尿作用。其给药的特点是快速碱性利尿,尽管其使用可能因瞬时作用和长期给药后代谢性酸中毒的发展而受到限制 (Kassamali & Sica, 2011).

4. 急性失代偿性心力衰竭的治疗

一项关于容量超负荷的急性失代偿性心力衰竭的研究表明,乙酰唑胺提高了袢利尿剂的效率,从而使患者的充血得到更好的缓解 (Mullens 等人,2022).

5. MR 血管造影的增强

乙酰唑胺可以增强 MR 血管造影 (MRA)。研究发现它可以描述皮质分支的更多细节,而不会增强背景,这表明在 MRA 检查中具有更广泛的应用潜力 (Araki 等人,1992).

6. 急性高山病的预防和治疗

乙酰唑胺在减轻急性高山病 (AMS) 症状方面的功效归因于多种因素,包括肾碳酸酐酶抑制导致的代谢性酸中毒、通气改善和利尿 (Leaf & Goldfarb, 2007).

安全和危害

Acetazolamide is a sulfonamide derivative, and fatalities have occurred, although rarely, due to severe reactions to sulfonamides including Stevens-Johnson syndrome, toxic epidermal necrolysis, fulminant hepatic necrosis, agranulocytosis . It may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .

未来方向

There is an urgent need for more and better research on different diuretic strategies in patients with heart failure. There are many possible adjuncts to loop diuretic therapy, including thiazide diuretics, acetazolamide, sodium-glucose co-transporter 2 inhibitors (SGLT2I), arginine vasopressin (AVP) antagonists, hypertonic saline, and oral salt .

属性

IUPAC Name

sodium;(5-acetamido-1,3,4-thiadiazol-2-yl)sulfonylazanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O3S2.Na/c1-2(9)6-3-7-8-4(12-3)13(5,10)11;/h1H3,(H3,5,6,7,9,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRSXAJAOWWFZJJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(S1)S(=O)(=O)[NH-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N4NaO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

59-66-5 (Parent)
Record name Acetazolamide sodium [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001424277
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00162031
Record name Acetazolamide sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00162031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetazolamide sodium

CAS RN

1424-27-7
Record name Acetazolamide sodium [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001424277
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetazolamide sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00162031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ACETAZOLAMIDE SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/429ZT169UH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acetazolamide sodium
Reactant of Route 2
Reactant of Route 2
Acetazolamide sodium
Reactant of Route 3
Reactant of Route 3
Acetazolamide sodium
Reactant of Route 4
Acetazolamide sodium
Reactant of Route 5
Reactant of Route 5
Acetazolamide sodium
Reactant of Route 6
Reactant of Route 6
Acetazolamide sodium

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。